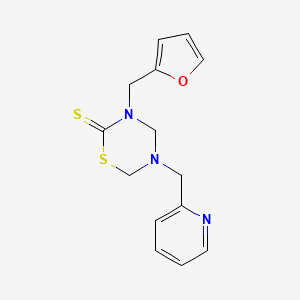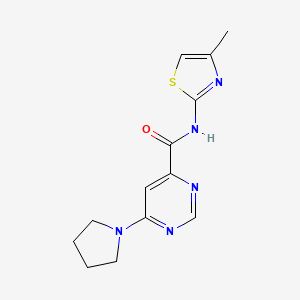
N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, a key enzyme in the electron transport chain that is responsible for generating ATP, the energy currency of the cell.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
This compound and its derivatives have been synthesized and evaluated for various biological activities. For instance, studies have highlighted their potential as anticancer and anti-5-lipoxygenase agents, with specific derivatives synthesized through condensation reactions and evaluated for their cytotoxic and inhibitory activities against certain cancer cell lines and enzymes (Rahmouni et al., 2016). Additionally, other research has focused on the synthesis of related pyrimidine derivatives for antimicrobial and antiviral activities, revealing promising results against various pathogens and viruses (Abdel-rahman et al., 2002), (Bhuiyan et al., 2006).
Pharmacological Properties
While excluding drug usage and side effects, it's important to note that the pharmacological exploration of this compound and its derivatives extends to investigating their potential as novel therapeutic agents. This includes the examination of their antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, indicating a broad spectrum of potential pharmacological applications (Mattioda et al., 1975).
Antitumor and Antimicrobial Activities
Further studies have synthesized novel derivatives containing the pyrimidine fragment, showing pronounced plant growth-stimulating effects and highlighting the versatility of this compound in various biological applications (Pivazyan et al., 2019). Other research efforts have focused on creating compounds with antitumor and antimicrobial activities, demonstrating the potential of these derivatives in treating diseases and controlling microbial infections (Riyadh, 2011).
Propiedades
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-9-7-20-13(16-9)17-12(19)10-6-11(15-8-14-10)18-4-2-3-5-18/h6-8H,2-5H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGGTKNKVNYTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B2777915.png)
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2777917.png)

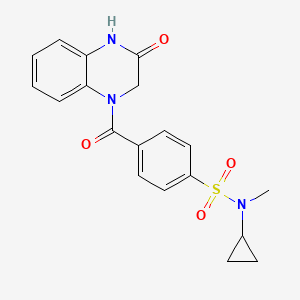
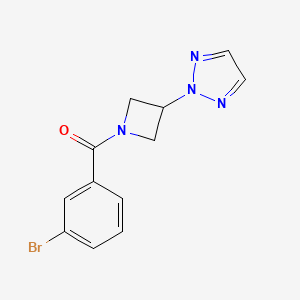

![Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride](/img/structure/B2777927.png)
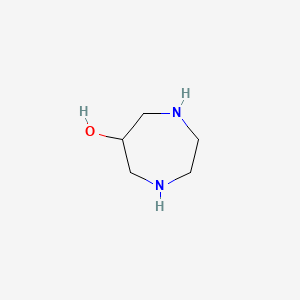
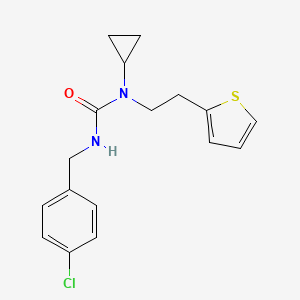
![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/no-structure.png)
![5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2777934.png)
![Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2777935.png)
